molecular formula C5H9N B1219994 Isovaleronitrile CAS No. 625-28-5

Isovaleronitrile

Cat. No.: B1219994
CAS No.: 625-28-5
M. Wt: 83.13 g/mol
InChI Key: QHDRKFYEGYYIIK-UHFFFAOYSA-N
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Description

Isovaleronitrile, also known as 3-methylbutanenitrile, is an aliphatic nitrile with the molecular formula C5H9N. It is a volatile organic compound that is structurally derived from hydrogen cyanide. This compound is commonly found as a plant metabolite and plays a role in various biological processes .

Mechanism of Action

Target of Action

Isovaleronitrile primarily targets insects, specifically the predatory blue shield bug, Zicrona caerulea . This compound is part of a volatile blend emitted by the common evening primrose, Oenothera biennis, when it is infested by herbivores . The blue shield bug is attracted to these volatiles, suggesting that this compound plays a role in the bug’s foraging behavior .

Mode of Action

The mode of action of this compound involves its interaction with the olfactory receptors of the blue shield bug . The bug is attracted to the scent of this compound, which is emitted by the common evening primrose when it is infested by herbivores . This suggests that this compound acts as a chemical signal, guiding the bug towards its prey .

Biochemical Pathways

This compound is derived from the amino acid L-leucine . When the common evening primrose is infested by herbivores or treated with methyl jasmonate, L-leucine accumulates in the leaves and is subsequently converted into this compound . This process is part of the plant’s defense mechanism, producing volatile compounds that attract predatory insects .

Pharmacokinetics

It is known that this compound is a volatile compound , suggesting that it can readily evaporate and disperse into the environment. This property likely contributes to its role as a chemical signal in plant-insect interactions .

Result of Action

The emission of this compound by the common evening primrose results in the attraction of the predatory blue shield bug . This bug preys on the flea beetles that infest the primrose, thereby reducing the damage caused by these herbivores . Thus, the action of this compound contributes to the survival and health of the primrose .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of herbivores and the application of methyl jasmonate . These factors trigger the production and emission of this compound by the common evening primrose . Additionally, the effectiveness of this compound as a chemical signal may be affected by environmental conditions that influence its volatility and dispersion .

Biochemical Analysis

Biochemical Properties

Isovaleronitrile plays a significant role in biochemical reactions, particularly in the induction of nitrilase enzymes. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This compound has been shown to induce the production of nitrilase in various bacterial species, including Rhodococcus and Alcaligenes faecalis . The interaction between this compound and nitrilase involves the binding of the nitrile group to the active site of the enzyme, leading to its hydrolysis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound has been observed to induce the expression of nitrilase genes, which are involved in the metabolism of nitriles . This induction is regulated by specific transcription factors that respond to the presence of this compound. Additionally, this compound can affect cell growth and viability, as nitriles are generally toxic to cells and can inhibit cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrilase enzymes. This compound binds to the active site of nitrilase, where it undergoes hydrolysis to produce isovaleric acid and ammonia . This reaction is facilitated by the presence of water molecules in the active site, which participate in the hydrolysis process. The binding of this compound to nitrilase also induces conformational changes in the enzyme, enhancing its catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness . Long-term exposure to this compound in in vitro studies has shown that it can have sustained effects on cellular function, including the continuous induction of nitrilase expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce the expression of nitrilase without causing significant toxicity . At high doses, this compound can be toxic and cause adverse effects, including respiratory irritation, skin irritation, and eye irritation . These toxic effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction is catalyzed by nitrilase enzymes, which are induced by the presence of this compound . The metabolic pathway of this compound also involves its conversion to isovaleric acid, which can be further metabolized by other enzymes in the cell . This pathway plays a crucial role in the detoxification of nitriles and the regulation of cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophobic nature . Additionally, this compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its chemical properties and the presence of transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with nitrilase enzymes . This compound can also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific proteins and transporters . The localization of this compound within the cell can affect its activity and function, as well as its role in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleronitrile can be synthesized through several methods. One common approach involves the reaction of isobutyl chloride with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydration of isovaleramide. This process involves heating isovaleramide in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), leading to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Isovaleronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

Isovaleronitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is studied for its role as a plant metabolite and its involvement in plant-insect interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of nitrilase enzymes for biocatalysis.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes

Comparison with Similar Compounds

Isovaleronitrile’s distinct properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDRKFYEGYYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021620
Record name Isovaleronitrile
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Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-28-5
Record name Isovaleronitrile
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Record name Isovaleronitrile
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Record name Butanenitrile, 3-methyl-
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Record name Isovaleronitrile
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Record name 3-methylbutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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